1,3-Oxaphosphole
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Overview
Description
1,3-Oxaphosphole is a heterocyclic compound containing both oxygen and phosphorus atoms within a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Oxaphosphole can be synthesized through various methods. One common approach involves the reaction of triphenylphosphine with activated acetylenic compounds in the presence of ketones. This method allows for the formation of the oxaphosphole ring under mild conditions . Another method involves the use of lithiated 1,3-dimethoxybenzene and hydrogen peroxide to produce phosphine oxide, which can then be iodinated to form the desired oxaphosphole .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1,3-Oxaphosphole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert oxaphosphole derivatives into different phosphorus-containing compounds.
Substitution: The compound can participate in substitution reactions, where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include triphenylphosphine, acetylenic compounds, ketones, and hydrogen peroxide. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of this compound include phosphine oxides, substituted oxaphospholes, and various phosphorus-containing heterocycles .
Scientific Research Applications
1,3-Oxaphosphole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in catalysis.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-oxaphosphole involves its ability to interact with various molecular targets and pathways. For example, it can catalyze the oxygenation of triphenylphosphine to triphenylphosphine oxide through a radical pathway, forming organic hydroperoxide as an intermediate . This mechanism is similar to that of flavin organic co-factors, which are known for their role in biological oxidation reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Thiaphosphole: Contains sulfur instead of oxygen in the ring structure.
1,3-Oxazole: Contains nitrogen instead of phosphorus in the ring structure.
1,3,2-Oxazaphosphole: Contains an additional nitrogen atom in the ring structure.
Uniqueness
1,3-Oxaphosphole is unique due to its combination of oxygen and phosphorus atoms within a five-membered ringThe presence of both oxygen and phosphorus allows for unique reactivity patterns not observed in similar compounds .
Properties
CAS No. |
21829-74-3 |
---|---|
Molecular Formula |
C3H3OP |
Molecular Weight |
86.03 g/mol |
IUPAC Name |
1,3-oxaphosphole |
InChI |
InChI=1S/C3H3OP/c1-2-5-3-4-1/h1-3H |
InChI Key |
GWJVCRCLPHANKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CP=CO1 |
Origin of Product |
United States |
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